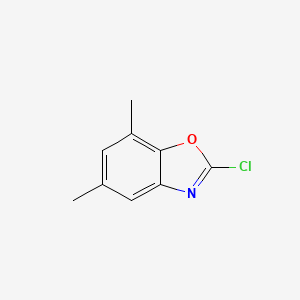
AKOS033594778
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insight into the chemical behavior and reactivity of fluoren-9-ylmethoxycarbonyl-protected amino acids. For example, the synthesis of pyrrolidine diones from α-amino acid esters through condensation, Dieckmann cyclization, and subsequent acylation highlights the intricate steps required to construct similar cyclic compounds with defined functional groups (Jones et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. For compounds with complex bicyclic structures, X-ray crystallography provides valuable insights. For example, the study of constrained peptidomimetics derived from pyroglutamic acid demonstrates the role of structural analysis in determining the conformation and stereochemistry of bicyclic amino acids (Mandal et al., 2005).
Chemical Reactions and Properties
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during peptide synthesis. Its reactivity towards different chemical conditions, such as base-mediated removal, underscores the importance of understanding the chemical reactions and properties of compounds containing this moiety. The Fmoc group can be removed by the action of piperidine in organic synthesis, demonstrating its utility in sequential peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are often determined by their molecular structure. For instance, the intramolecular hydrogen bonding in certain fluorenone derivatives influences their crystal packing and stability, highlighting the intricate relationship between structure and physical properties (Coté et al., 1996).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and functional group transformations, are essential for its application in synthesis. The study of protecting groups, such as 2-(pyridin-2-yl)ethanol for carboxylic acids, showcases the strategies employed to manipulate functional groups for specific synthetic outcomes. This approach demonstrates the selective removal of protecting groups under certain conditions, facilitating the synthesis of complex molecules (Elladiou & Patrickios, 2012).
Aplicaciones Científicas De Investigación
- AKOS033594778 ha mostrado ser prometedor como un posible agente anticancerígeno. Los investigadores han explorado sus efectos en varias líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. El compuesto puede inhibir el crecimiento tumoral e inducir la apoptosis (muerte celular programada) en las células cancerosas .
- La inflamación juega un papel crucial en varias enfermedades. Los estudios sugieren que this compound posee propiedades antiinflamatorias. Puede modular las vías inflamatorias y reducir la producción de moléculas proinflamatorias, lo que lo hace relevante para condiciones como la artritis reumatoide y las enfermedades inflamatorias del intestino .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, implican estrés oxidativo y daño neuronal. This compound ha sido investigado por sus posibles efectos neuroprotectores. Puede mejorar las defensas antioxidantes y proteger las neuronas del daño .
- Los investigadores han explorado las propiedades antibacterianas de this compound. Muestra actividad contra bacterias Gram-positivas y Gram-negativas. Esto sugiere su posible uso en la lucha contra las infecciones bacterianas .
- Las enfermedades cardiovasculares siguen siendo un problema de salud global. Algunos estudios indican que this compound puede tener beneficios cardiovasculares. Podría ayudar a regular la presión arterial, reducir el estrés oxidativo y mejorar la función endotelial .
- La estructura química única de this compound lo convierte en un candidato interesante para los sistemas de administración de medicamentos. Los investigadores han explorado su uso como portador para la administración dirigida de medicamentos, mejorando la solubilidad y biodisponibilidad de los medicamentos .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Efectos Neuroprotectores
Actividad Antibacteriana
Salud Cardiovascular
Sistemas de Administración de Medicamentos
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-11-14(21(26)27)12-24(20)10-9-23-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHOZWLRVDTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

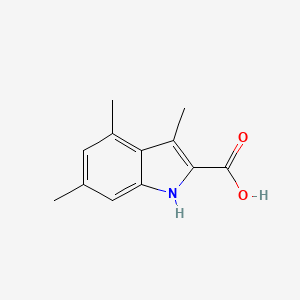

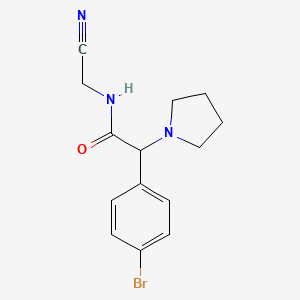
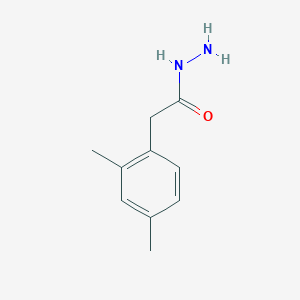

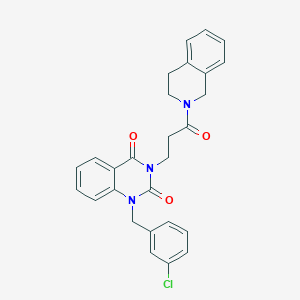
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)
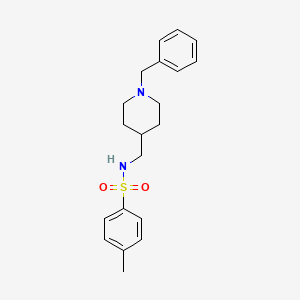
![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)
